2-Methyl-5-(trifluoromethyl)benzyl chloride
Overview
Description
2-Methyl-5-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzyl chloride, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Benzyl chloride compounds are generally known to interact with various biological targets, depending on their specific substitutions .
Mode of Action
It’s known that benzyl chlorides can undergo nucleophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the benzyl chloride moiety .
Biochemical Pathways
It’s known that the compound can react with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .
Pharmacokinetics
The trifluoromethyl group can potentially enhance the metabolic stability and lipophilicity of the compound .
Result of Action
The compound’s reaction product, 6-fluorobenzo[b]naphtho[2,3-d]thiophene, may have potential biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Methyl-5-(trifluoromethyl)benzyl chloride. For instance, contact with water can lead to the liberation of toxic gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-(trifluoromethyl)benzyl chloride can be synthesized through several methods. One common method involves the chloromethylation of 2-methyl-5-(trifluoromethyl)toluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation: Products include benzoic acid derivatives and benzaldehydes.
Reduction: Products include partially or fully reduced trifluoromethyl derivatives.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzyl chloride: Similar structure but lacks the methyl group at the second position.
2-Methylbenzyl chloride: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)benzyl chloride: Lacks the methyl group at the second position.
Uniqueness
2-Methyl-5-(trifluoromethyl)benzyl chloride is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances its electrophilicity, while the methyl group provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJZUFMXLLABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379622 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225656-63-3 | |
Record name | 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225656-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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